molecular formula C11H6F3NO2 B1348730 1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione CAS No. 34520-59-7

1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione

Cat. No. B1348730
CAS RN: 34520-59-7
M. Wt: 241.17 g/mol
InChI Key: ZDJBEIFRRVXFFW-UHFFFAOYSA-N
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Description

Trifluoromethylphenyl compounds are widely used in the development of pharmaceutical and agrochemical compounds due to their unique physical-chemical properties . They are known to have diverse biological activities .


Molecular Structure Analysis

The molecular structure of trifluoromethylphenyl compounds is characterized by the presence of a fluorine atom and a pyridine in their structure . These compounds often contain three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

Trifluoromethylphenyl compounds can participate in various chemical reactions. For example, they can serve as precursors to alkyl radicals generated under light-mediated, redox-neutral, and catalyst-free conditions for use in the Minisci alkylation of aromatics .


Physical And Chemical Properties Analysis

Trifluoromethylphenyl compounds have distinctive physical-chemical properties. For example, they have a density of 1.2±0.1 g/cm3, a boiling point of 252.5±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C .

Scientific Research Applications

Optical and Electronic Materials

Diketopyrrolopyrroles, including compounds structurally related to "1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione," have gained substantial attention for their applications in high-quality pigments, field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging. The breadth of utility underscores the significant changes in both linear and nonlinear optical properties through chromophore extension, manifesting in a strong bathochromic shift in absorption and enhanced two-photon absorption cross-section. Their straightforward synthesis, stability, and near-unity fluorescence quantum yield position them as promising candidates for future technological applications (Grzybowski & Gryko, 2015).

Medicinal Chemistry

The pyrrolidine ring, closely related to the pyrrole moiety in "1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione," is widely recognized in medicinal chemistry for its significant presence in compounds treating various human diseases. The saturation and non-planarity of the pyrrolidine ring, alongside its contribution to stereochemistry, allow for efficient exploration of pharmacophore space, enhancing the biological activity of drug candidates. This utility is further exemplified in the design of bioactive molecules with target selectivity, reinforcing the value of pyrrolidine and its derivatives in drug development (Li Petri et al., 2021).

Environmental and Biological Applications

Notably, the study of polyfluoroalkyl chemicals, which may include derivatives or compounds related to "1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione," has revealed their environmental persistence and potential for microbial degradation. Understanding the biodegradability and transformation pathways of these compounds is crucial for evaluating their environmental fate and effects. Research has focused on laboratory investigations of significant precursors and their microbial degradation pathways, highlighting the importance of managing these substances to mitigate their long-term environmental impact (Liu & Avendaño, 2013).

Safety And Hazards

These compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin irritation, serious eye irritation, and may cause respiratory irritation. They are harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1-[2-(trifluoromethyl)phenyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)7-3-1-2-4-8(7)15-9(16)5-6-10(15)17/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJBEIFRRVXFFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351412
Record name 1-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione

CAS RN

34520-59-7
Record name 1-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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